molecular formula C10H12INO B13313997 4-(Cyclopropylmethoxy)-3-iodoaniline

4-(Cyclopropylmethoxy)-3-iodoaniline

Cat. No.: B13313997
M. Wt: 289.11 g/mol
InChI Key: HXIMIJPOHRULLE-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethoxy)-3-iodoaniline is an organic compound characterized by the presence of a cyclopropylmethoxy group and an iodine atom attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethoxy)-3-iodoaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Alkylation: The starting material, 4-iodoaniline, is reacted with cyclopropylmethanol in the presence of a base such as potassium carbonate to form this compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethoxy)-3-iodoaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, yielding 4-(Cyclopropylmethoxy)aniline.

    Substitution: The iodine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling, where the iodine is replaced with an aryl or alkyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: 4-(Cyclopropylmethoxy)aniline.

    Substitution: Various substituted anilines depending on the substituent introduced.

Scientific Research Applications

4-(Cyclopropylmethoxy)-3-iodoaniline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethoxy)-3-iodoaniline depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The cyclopropylmethoxy group can enhance the compound’s binding affinity and selectivity, while the iodine atom can participate in halogen bonding interactions, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    4-(Cyclopropylmethoxy)aniline: Lacks the iodine atom, which may result in different reactivity and binding properties.

    3-Iodoaniline: Lacks the cyclopropylmethoxy group, affecting its overall chemical behavior and applications.

    4-(Cyclopropylmethoxy)-3-chloroaniline: Similar structure but with a chlorine atom instead of iodine, leading to different chemical and physical properties.

Uniqueness

4-(Cyclopropylmethoxy)-3-iodoaniline is unique due to the combination of the cyclopropylmethoxy group and the iodine atom, which confer distinct chemical reactivity and potential for specific interactions in biological systems. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H12INO

Molecular Weight

289.11 g/mol

IUPAC Name

4-(cyclopropylmethoxy)-3-iodoaniline

InChI

InChI=1S/C10H12INO/c11-9-5-8(12)3-4-10(9)13-6-7-1-2-7/h3-5,7H,1-2,6,12H2

InChI Key

HXIMIJPOHRULLE-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)N)I

Origin of Product

United States

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